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PF-AKT400: Compound Overview & Key Data
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Compound Focus: PF-AKT400
Cat. No.: S548344

The table below summarizes the core biochemical and in vitro data for PF-AKT400 from supplier

specifications and published research [1] [2].

Property

Specification / Value

Chemical Name

Synonyms

CAS Number

Molecular Formula

Molecular Weight

Purity

Physical Form

PF-AKT400

AKT protein kinase inhibitor

1004990-28-6

C20H22F2N60O

400.43 g/mol

= 98.0%

White to off-white solid

Solubility > 100 mg/mL in DMSO (249.73 mM)
Target Activity Potent, ATP-competitive Akt inhibitor
ICs0 (PKBa/Aktl) 0.5 nM
ICso0 (PKA) 450 nM
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Property Specification / Value
Selectivity (Aktl vs. PKA) ~900-fold
Cellular ICso (p-GSK-3a in U87 cells) 310 nM

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments related to PF-AKT400 and general PK/PD

optimization.

1. In Vitro Kinase Inhibition Assay This protocol is used to determine the ICso value, which measures the

compound's potency in inhibiting the Akt kinase [1].

¢ Principle: A biochemical assay that measures the compound's ability to inhibit the phosphorylation of
a substrate by the Akt kinase in a cell-free system.
e Procedure:
o Reaction Setup: Incubate purified Akt kinase with PF-AKT400 at various concentrations (e.g.,
from 0.1 nM to 1 uM) in a suitable reaction buffer containing ATP and a substrate.
o Detection: Use a detection method like ELISA to quantify the amount of phosphorylated
substrate.
o Data Analysis: Plot the percentage of kinase activity remaining against the log of the
compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the ICso
value.

2. Cellular Target Engagement Assay This assay confirms that PF-AKT400 engages its target and inhibits
the Akt signaling pathway within living cells [1].

¢ Principle: Measure the reduction of Akt-mediated phosphorylation of downstream proteins, such as
GSK-3aq, in cell lines after treatment with the compound.
e Procedure:
o Cell Culture & Treatment: Culture appropriate cell lines (e.g., U-87 MG glioblastoma cells).
Treat with a range of PF-AKT400 concentrations for a set time (e.g., 1 hour).
o Cell Lysis & Analysis: Lyse the cells and analyze the lysates using an ELISA specific for
phosphorylated GSK-3a.
o Data Analysis: Calculate the concentration of PF-AKT400 that reduces GSK-3a
phosphorylation by 50% (ECso) relative to untreated controls.
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3. PK/PD Modeling in Preclinical Studies This is a general framework for integrating pharmacokinetic and

pharmacodynamic data to guide dose selection and understand the mechanism of action [3].

¢ Principle: Develop a mathematical model that links the plasma/tissue concentration-time profile (PK)
of a drug to the intensity of its pharmacological effect (PD).
e Procedure:

o Study Design: Administer PF-AKT400 to animal models at multiple dose levels. Collect serial
blood samples to determine drug concentration over time (PK) and simultaneously measure a
relevant PD biomarker (e.g., p-S6 reduction in tumors).

o Data Integration: Use software tools to fit the PK data to a compartmental model. Then, link
the predicted drug concentration at the effect site to the PD response using an Effect vs.
Concentration model (e.g., an Emax model).

o Application: The resulting PK/PD model can predict the dose and dosing regimen required to
maintain a desired effect, helping to design more efficacious in vivo studies.

PK/PD Optimization Workflow

The following diagram illustrates the iterative, multi-stage workflow for pharmacokinetic and

pharmacodynamic optimization, which is critical in modern drug discovery [3].
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Frequently Asked Questions (FAQSs)

Q1: The observed cellular ICso for PF-AKT400 is much higher than the biochemical ICso. Is this
normal? Yes, this is a common observation. The cellular ICso (e.g., 310 nM for p-GSK-3« inhibition) is
typically higher than the biochemical ICso (0.5 nM for isolated Akt) due to factors like cell permeability,
efflux pumps, and the complex cellular environment that includes protein binding and compensatory

pathways [1].

Q2: What are the key elements of a successful PK/PD study? According to industry best practices, three

elements are crucial [3]:

e Partnership: Close collaboration between DMPK (Drug Metabolism and Pharmacokinetics) scientists
and pharmacologists from the study's design through data analysis.

¢ Integrated Study Design: PK and PD measurements should be conducted in the same animals to
directly establish the exposure-response relationship.

e Model-Informed Approach: Use PK/PD modeling from the outset to generate testable hypotheses,
integrate data logically, and improve the predictive power of your experiments.

Q3: How can PBPK modeling support the development of drugs like PF-AKT400? Physiologically

Based Pharmacokinetic (PBPK) modeling is a valuable tool in regulatory submissions [4]. It can:

e Support Pediatric Dose Selection: Predict drug exposure in children by incorporating age-
dependent physiological parameters.

¢ Understand Complex Mechanisms: Provide a mechanistic framework to describe distribution and
clearance, such as FcRn recycling for fusion proteins.

e Optimize Dosing Regimens: Simulate different dosing scenarios to maintain drug concentrations
within a therapeutic window.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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pharmacokinetic-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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